molecular formula C5H8O2S B8481946 S-Methyl 3-oxobutanethioate

S-Methyl 3-oxobutanethioate

Cat. No.: B8481946
M. Wt: 132.18 g/mol
InChI Key: ZLHONWKLNDJBRX-UHFFFAOYSA-N
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Description

S-Methyl 3-oxobutanethioate (CAS: 2432-51-1) is a thioester derivative of 3-oxobutanoic acid, characterized by a sulfur atom replacing the oxygen in the ester group. Its structure includes a ketone (3-oxo) group and a methylthio moiety, making it distinct from conventional esters.

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

S-methyl 3-oxobutanethioate

InChI

InChI=1S/C5H8O2S/c1-4(6)3-5(7)8-2/h3H2,1-2H3

InChI Key

ZLHONWKLNDJBRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)SC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares S-Methyl 3-oxobutanethioate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) TPSA (Ų) logP Key Functional Groups
This compound* C₅H₈O₂S 132.18 ~42.4 ~1.8 Thioester, ketone
S-Methyl hexanethioate C₇H₁₄OS 146.25 42.4 2.6 Thioester (no ketone)
S-Methyl butanethioate C₅H₁₀OS 118.19 42.4 1.5 Thioester (no ketone)
Methyl 3-oxobutanoate C₅H₈O₃ 116.12 54.4 0.5 Ester, ketone
2-Methoxyethyl 3-oxobutanoate C₇H₁₂O₄ 160.17 66.8 0.2 Ester, ketone, ether

*Note: Properties for this compound are inferred from analogs.

Key Observations :

  • Thioester vs. Ester : Thioesters (e.g., S-Methyl hexanethioate) exhibit higher lipophilicity (logP ~2.6) compared to oxygen esters (logP ~0.2–0.5) due to sulfur’s reduced polarity .
  • Ketone Influence: The 3-oxo group in this compound increases polarity (TPSA ~42.4 Ų) compared to non-ketone thioesters (e.g., S-Methyl butanethioate) but reduces logP relative to longer-chain thioesters (e.g., S-Methyl hexanethioate) .
  • Stability: Thioesters are generally less stable than esters due to weaker C–S bond strength, but the 3-oxo group may enhance reactivity via keto-enol tautomerism .

Functional Group Comparisons

Thioester vs. Ester: Thioesters (C–S bond) are more nucleophilic but less stable than esters (C–O bond), impacting their utility in prolonged reactions . Example: Methyl 3-oxobutanoate (ester) is widely used in perfumery, while thioesters are niche intermediates in drug synthesis .

Ketone vs. Non-Ketone Derivatives: The 3-oxo group enhances hydrogen-bonding capacity (higher TPSA) and reactivity. For instance, highlights the use of ethyl 3-oxobutanoate in condensation reactions, a trait shared by this compound .

Q & A

Q. What are the standard synthetic routes for S-methyl 3-oxobutanethioate, and how can purity be optimized?

this compound can be synthesized via nucleophilic substitution or esterification. A typical method involves reacting a thiol precursor (e.g., 3-oxobutanethioic acid) with methyl iodide in an aprotic solvent (e.g., THF or DMF) under inert conditions. For example, in analogous syntheses (e.g., methyl acetoacetate), sodium hydride is used as a base to deprotonate the thiol group, enabling methyl group transfer . Post-synthesis, purification via reversed-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is critical to achieve >95% purity. LCMS and HPLC (e.g., retention time monitoring at 210 nm) are recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (δ ~2.3 ppm for methyl ketone protons, δ ~3.0 ppm for S-methyl group) and 13^{13}C NMR (δ ~200 ppm for ketone carbonyl, δ ~40 ppm for S-methyl) confirm structural integrity .
  • LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]+^+ at m/z 133.1 (theoretical MW 132.18) .
  • FT-IR : Strong absorbance at ~1700 cm1^{-1} (C=O stretch) and ~650 cm1^{-1} (C-S stretch) .

Q. What safety protocols are essential for handling this compound?

The compound is moisture-sensitive and may degrade upon prolonged exposure to air. Use inert atmospheres (N2_2/Ar) for storage and reactions. PPE (gloves, goggles, lab coat) is mandatory due to potential respiratory and dermal irritation. Work in a fume hood, and avoid contact with oxidizing agents .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

Experimental design should include:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) from 25°C to 200°C (heating rate 10°C/min) to identify decomposition thresholds.
  • pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC at 24-hour intervals. Preliminary data suggest increased hydrolysis at pH >10 due to ketone group reactivity .

Q. What analytical methods are suitable for detecting this compound in complex matrices (e.g., biological samples)?

  • SPME-GC/MS : Optimize fiber coating (e.g., PDMS/DVB) and extraction time (30–60 min) for volatile thioesters. Use selected ion monitoring (SIM) for m/z 133.1 to enhance specificity .
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Quantify via multiple reaction monitoring (MRM) transitions (e.g., 133.1 → 89.0 for fragmentation) .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. Key parameters:

  • Electrostatic potential maps : Identify electrophilic sites (e.g., ketone carbon).
  • Transition state energy : Compare activation barriers for nucleophilic attack (e.g., by amines vs. thiols) to predict selectivity .

Q. What strategies resolve contradictory data in studies of this compound’s biological activity?

  • Dose-response meta-analysis : Pool data from heterogeneous studies (e.g., IC50_{50} values in enzyme inhibition assays) using random-effects models to account for variability .
  • Orthogonal validation : Cross-verify bioactivity claims with knockout models (e.g., CRISPR-edited enzymes) or isotopic tracing (e.g., 13^{13}C-labeled substrate tracking) .

Q. How can derivatives of this compound be synthesized to enhance solubility or stability?

  • Sodium salt formation : React with NaHCO3_3 in ethanol/water to improve aqueous solubility (e.g., sodium 3-oxobutanethioate, MW 138.1) .
  • Protection of ketone : Use ethylene glycol under acidic conditions to form a ketal derivative, reducing electrophilicity and hydrolysis risk .

Q. What mechanistic insights explain side reactions during this compound’s synthesis?

Common side products (e.g., disulfides or over-alkylated species) arise from:

  • Thiol oxidation : Mitigate by strict inert atmosphere and chelating agents (e.g., EDTA).
  • Competitive nucleophiles : Use methyl iodide in stoichiometric excess (1.5–2.0 eq) to favor mono-alkylation .

Q. How do solvent polarity and catalyst choice influence this compound’s reaction kinetics?

Design a kinetic study comparing:

  • Solvents : THF (low polarity) vs. DMF (high polarity). Monitor reaction progress via 1^1H NMR.
  • Catalysts : DBU vs. K2_2CO3_3. Polar aprotic solvents like DMF accelerate reaction rates due to improved nucleophile activation, while DBU reduces side reactions via selective deprotonation .

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